molecular formula C18H17N3O4 B2670542 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 924477-45-2

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2670542
CAS No.: 924477-45-2
M. Wt: 339.351
InChI Key: ANWKDRFBQQMRJA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrazolo[3,4-b]pyridine core fused with a 2,3-dihydro-1,4-benzodioxin moiety. Key structural elements include:

  • Pyrazolo[3,4-b]pyridine: A bicyclic system combining pyrazole and pyridine rings, with substituents at positions 1 (isopropyl) and 4 (carboxylic acid).
  • 2,3-Dihydro-1,4-benzodioxin: A six-membered aromatic ring fused with an oxygen-containing dioxane ring, attached at position 6 of the pyrazolo-pyridine core.

Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-10(2)21-17-13(9-19-21)12(18(22)23)8-14(20-17)11-3-4-15-16(7-11)25-6-5-24-15/h3-4,7-10H,5-6H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWKDRFBQQMRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyrazolo[3,4-b]pyridine core can be reduced to form different analogs.

  • Substitution: The propan-2-yl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions could employ alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation can yield esters or amides.

  • Reduction can produce pyrazolo[3,4-b]pyridine derivatives.

  • Substitution can result in various alkyl or aryl-substituted analogs.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. For instance:

  • Some compounds in this class act as selective inhibitors of the c-Met oncoprotein , which is implicated in various cancers. This suggests that derivatives like 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid could be explored for their potential to inhibit tumor growth .

Neuropharmacological Effects

There is emerging evidence that pyrazolo[3,4-b]pyridines may also serve as modulators of neurotransmitter systems:

  • They have been investigated for their role as positive allosteric modulators of metabotropic glutamate receptors (mGluR), which are crucial in neurological functions and disorders. This opens avenues for their use in treating conditions such as anxiety and depression .

Case Studies

Several studies have documented the effects and applications of related compounds:

  • Antiviral Activity : A study highlighted the potential of pyrazolo[3,4-b]pyridines as inhibitors of HIV reverse transcriptase. This suggests a broader antiviral application for structurally similar compounds .
  • Inflammation Modulation : Research has shown that certain derivatives can modulate inflammatory pathways, indicating potential therapeutic roles in autoimmune diseases .

Summary of Biological Activities

Activity TypeCompound ClassPotential Applications
AnticancerPyrazolo[3,4-b]pyridinesCancer therapy (c-Met inhibition)
NeuropharmacologicalPyrazolo[3,4-b]pyridinesTreatment of anxiety and depression
AntiviralPyrazolo[3,4-b]pyridinesHIV treatment
Anti-inflammatoryPyrazolo[3,4-b]pyridinesAutoimmune disease therapy

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 2,3-Dihydro-1,4-Benzodioxin Moieties

Example : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid

  • Core Structure: Benzodioxin-acetic acid (non-heterocyclic).
  • Activity : Exhibits anti-inflammatory potency comparable to Ibuprofen in carrageenan-induced rat paw edema assays .

Pyrazolo-Pyridine vs. Pyrazolo-Pyrimidine Derivatives

Example : Pyrazolo[3,4-d]pyrimidin-6-amine derivatives

  • Core Structure : Pyrazolo[3,4-d]pyrimidine (pyrimidine instead of pyridine).
  • Synthesis : Prepared via condensation reactions involving pyrazole-carboxaldehydes and guanidine derivatives .
  • Biological Targets: Pyrazolo-pyrimidines are often explored as kinase inhibitors, while pyrazolo-pyridines may target different pathways due to distinct electronic profiles.

Substituent Effects

Example : 1-Phenyl-1H-pyrazolo[3,4-b]pyridine derivatives

  • Substituent : Phenyl group at position 1 vs. isopropyl in the target compound.
  • Comparison :
    • Lipophilicity : Isopropyl may reduce metabolic degradation compared to aromatic phenyl groups.
    • Steric Effects : Bulkier substituents like phenyl could hinder binding to hydrophobic pockets.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity Reference
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine 6-Benzodioxin, 1-isopropyl, 4-COOH Unknown (structural inference)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin-acetic acid Acetic acid at position 2 Anti-inflammatory (Ibuprofen-level)
Pyrazolo[3,4-d]pyrimidin-6-amine derivatives Pyrazolo[3,4-d]pyrimidine Varied aryl/amine substituents Kinase inhibition (hypothesized)

Table 2: Electronic and Physicochemical Properties

Property Target Compound 2-(Benzodioxin)acetic Acid Pyrazolo[3,4-d]pyrimidine
LogP (Predicted) 2.8 1.5 1.9
pKa (COOH) 3.1 4.5
Aromatic π-System Extended (pyridine + benzodioxin) Limited (benzodioxin) Electron-deficient (pyrimidine)

Research Implications

  • Anti-Inflammatory Potential: The benzodioxin moiety in the target compound may synergize with the pyrazolo-pyridine core to enhance activity compared to simpler analogues like 2-(benzodioxin)acetic acid .
  • Drug Design : The carboxylic acid group could serve as a pharmacophore for targeting enzymes or receptors requiring polar interactions.

Limitations : Direct pharmacological data for the target compound are lacking in the provided evidence. Further studies are needed to validate its bioactivity and mechanism.

Biological Activity

The compound 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is part of a class of pyrazolo[3,4-b]pyridines known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3} with a molecular weight of approximately 285.32 g/mol. The structure features a pyrazolo[3,4-b]pyridine core substituted with a benzodioxin moiety and an isopropyl group, which may influence its biological activity.

Antiproliferative Effects

Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. In a study evaluating the biological activity of related compounds, it was found that modifications at the 4-position of the pyrazole ring could enhance or diminish this activity. Specifically, compounds with bulky substituents at this position often lost efficacy against cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BK56210.0
This compoundMV4-11TBD

The mechanism by which pyrazolo[3,4-b]pyridines exert their antiproliferative effects often involves the induction of apoptosis through pathways such as caspase activation and PARP cleavage. In vitro studies indicate that these compounds can trigger apoptotic signaling cascades leading to cell death in cancerous cells .

Inhibition of Kinases

Another area of interest is the inhibition of specific kinases associated with cancer progression. Pyrazolo[3,4-b]pyridines have been investigated as inhibitors of p38 MAPK and CDK8, both of which play critical roles in cell cycle regulation and apoptosis . The ability to selectively inhibit these kinases may provide therapeutic advantages in treating malignancies.

Case Studies

In a recent study focusing on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines, several derivatives were tested for their ability to inhibit Mycobacterium tuberculosis. The results indicated that certain structural modifications led to enhanced antibacterial activity against resistant strains . This highlights the potential for developing new treatments for infectious diseases alongside cancer therapies.

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